3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Description

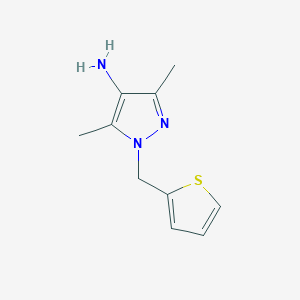

3,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methyl-substituted pyrazole core (positions 3 and 5), an amine group at position 4, and a thiophen-2-ylmethyl substituent at position 1.

Properties

Molecular Formula |

C10H13N3S |

|---|---|

Molecular Weight |

207.30 g/mol |

IUPAC Name |

3,5-dimethyl-1-(thiophen-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H13N3S/c1-7-10(11)8(2)13(12-7)6-9-4-3-5-14-9/h3-5H,6,11H2,1-2H3 |

InChI Key |

IIHUFEYIMIFVBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CS2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions in ethanol . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or methanol and may require heating or refluxing.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The N1-substituent significantly impacts molecular properties. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility : Smaller substituents (isopropyl, methylbenzyl) correlate with higher aqueous solubility (e.g., C₈H₁₅N₃, MW 153.23) compared to bulkier groups (naphthylmethyl, MW 251.33) .

- Melting Points : Aromatic substituents (naphthyl, benzyl) likely increase melting points due to rigid π-stacking, whereas alkyl groups (isopropyl) reduce crystallinity .

Biological Activity

3,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (C10H13N3S) is a compound of interest due to its potential biological activities. With a molecular weight of 207.3 g/mol, this pyrazole derivative has been studied for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring substituted with a thiophenyl group. The presence of the thiophene moiety is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3S |

| Molecular Weight | 207.3 g/mol |

| CAS Number | 1152839-79-6 |

| Purity | Min. 95% |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds similar to this compound. These compounds have shown promising inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are crucial in certain cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds like this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are involved in inflammatory responses . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit antibacterial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, studies have shown that certain pyrazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Activity Assessment

In a recent study assessing the antitumor activity of various pyrazole derivatives, including those similar to this compound, researchers found significant inhibition of cell proliferation in vitro against several cancer cell lines. The study utilized assays to measure cell viability and apoptosis induction, highlighting the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. Researchers administered these compounds in models of acute inflammation and observed a marked reduction in inflammatory markers. The findings suggested that the presence of the thiophene group enhances the compound's ability to modulate inflammatory pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.